4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
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Overview
Description
4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonyl fluoride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The resulting 4-(trifluoromethyl)pyridine is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to yield the desired sulfonyl fluoride derivative .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. High-temperature vapor-phase reactions with transition metal catalysts, such as iron fluoride, can be employed for large-scale synthesis . These methods ensure the production of high-purity 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions with a base such as triethylamine.
Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.
Major Products Formed:
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide bonds. The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound’s reactivity and stability. This compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar reactivity but different positional isomerism.
4-(Trifluoromethyl)pyrrolidines: Compounds containing both trifluoromethyl and pyrrolidine groups, used in similar applications.
Uniqueness: 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is unique due to the presence of both trifluoromethyl and sulfonyl fluoride groups, which confer distinct reactivity and stability. This combination makes it particularly valuable in the synthesis of bioactive molecules and materials with specialized properties .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNADZOZBEUSXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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